3,6,9,12,15,18-Hexaoxaicosane (CAS 23601-39-0), commonly referred to as pentaethylene glycol diethyl ether or ethyl pentaglyme, is a high-boiling, polar aprotic solvent and acyclic podand. Characterized by a 20-atom principal chain containing six ether oxygens and terminal ethyl caps, this oligomeric polyether provides high chemical stability, low volatility, and strong alkali metal coordination capabilities. In industrial procurement, it is primarily evaluated as a high-performance electrolyte solvent for advanced battery systems, a specialized gas-scrubbing agent, and a critical structural precursor for synthesizing perfluorinated heat-transfer fluids. Its specific balance of a long, flexible polyether backbone with slightly hydrophobic ethyl termini creates a distinct solvation environment compared to standard methyl-capped glymes, making it highly valuable for processes requiring elevated thermal stability and specific partition coefficients [1].
Substituting 3,6,9,12,15,18-Hexaoxaicosane with more common, lower-molecular-weight glymes like tetraglyme or pentaglyme frequently leads to process failures in high-temperature or highly reactive environments. The terminal ethyl groups significantly reduce the vapor pressure compared to methyl-capped analogs, which is critical for minimizing solvent loss and VOC emissions in continuous gas scrubbing or high-temperature reaction media. Furthermore, in electrochemical applications such as lithium-sulfur (Li-S) batteries, the six-oxygen coordination sphere precisely matches the solvation requirements of lithium ions, while the bulkier ethyl caps alter the desolvation energy at the electrode interface. Using shorter-chain alternatives like ethyl tetraglyme disrupts this coordination geometry, leading to incomplete cation encapsulation, lower ionic conductivity, and poorer Solid Electrolyte Interphase (SEI) formation[1].
Pentaethylene glycol diethyl ether exhibits a significantly higher boiling point and lower vapor pressure than its shorter-chain counterparts. With a boiling point well above 300 °C, it provides a wider liquid thermal operating window than tetraglyme (BP ~275 °C). In high-temperature solvent applications, this translates to a quantifiable reduction in evaporative losses. Procuring the heavier ethyl-capped pentaglyme ensures consistent solvent molarity and reduces replenishment costs over continuous operation cycles compared to lighter glymes [1].
| Evidence Dimension | Boiling Point and Thermal Operating Window |
| Target Compound Data | >300 °C |
| Comparator Or Baseline | Tetraglyme (Tetraethylene glycol dimethyl ether) (~275 °C) |
| Quantified Difference | >25 °C extension in upper thermal limit |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A higher boiling point minimizes solvent evaporation in high-temperature chemical syntheses and gas scrubbing, directly lowering continuous operational costs.
As an acyclic podand with six ether oxygens, 3,6,9,12,15,18-Hexaoxaicosane provides a hexadentate coordination environment that efficiently encapsulates alkali metals like lithium and sodium. Unlike rigid crown ethers, its linear structure and terminal ethyl groups offer conformational flexibility and increased lipophilicity. Compared to tetraethylene glycol diethyl ether (which only has five oxygens), the hexaoxa structure fully saturates the primary coordination sphere of the cations, significantly enhancing ion solubility and phase-transfer catalytic efficiency in non-polar media[1].
| Evidence Dimension | Cation Coordination Capacity (Oxygen Donors) |
| Target Compound Data | 6 coordinating oxygen atoms (Hexadentate) |
| Comparator Or Baseline | Tetraethylene glycol diethyl ether (5 coordinating oxygen atoms) |
| Quantified Difference | Provides 1 additional coordination site, enabling full hexadentate encapsulation |
| Conditions | Non-aqueous phase-transfer catalysis and electrolyte solvation |
Optimal hexadentate coordination maximizes the solubility of metal salts in organic matrices, which is crucial for high-efficiency electrolytes and phase-transfer reactions.
In the synthesis of perfluorinated polyethers for vapor phase soldering and thermal management, the starting backbone strictly dictates the boiling point of the final fluorinated fluid. Pentaethylene glycol diethyl ether serves as the exact structural precursor required to synthesize specific perfluorinated pentaglyme derivatives. Substituting this with shorter chains (like tetraglyme) results in a fluorinated product with a boiling point too low for standard lead-free soldering profiles. The precise 20-atom chain of the target compound ensures the resulting perfluorinated fluid hits the exact thermal target required for electronic manufacturing [1].
| Evidence Dimension | Final Perfluorinated Product Boiling Point |
| Target Compound Data | Yields perfluorinated fluids suitable for >200 °C soldering profiles |
| Comparator Or Baseline | Tetraglyme precursors (yield lower-boiling perfluorinated fluids <190 °C) |
| Quantified Difference | ~25-30 °C higher boiling point in the downstream fluorinated product |
| Conditions | Electrochemical fluorination to perfluoropolyethers |
Procuring the exact chain length is mandatory to achieve the target boiling point in downstream perfluorinated heat-transfer and soldering fluids.
Due to its hexadentate coordination and low volatility, 3,6,9,12,15,18-Hexaoxaicosane is highly suited as a co-solvent or primary solvent in lithium-sulfur and next-generation sodium-ion batteries. The ethyl caps provide a more robust Solid Electrolyte Interphase (SEI) compared to methyl-capped glymes, while its high boiling point enhances the safety profile of the battery under thermal stress [1].
The compound's exceptional thermal stability and low vapor pressure make it an effective physical solvent for removing CO2, H2S, and other acid gases from natural gas or synthetic gas streams. Its low evaporative loss reduces the need for solvent makeup, lowering the total cost of ownership in continuous scrubbing facilities compared to lighter glymes [1].
As a direct precursor, it is subjected to complete fluorination to produce specialized perfluoropolyethers used in vapor-phase soldering and high-reliability electronics cooling. The specific 20-atom backbone is critical to achieving the exact boiling point required for reflow soldering of advanced electronic assemblies without thermal degradation [2].